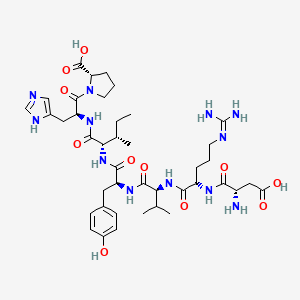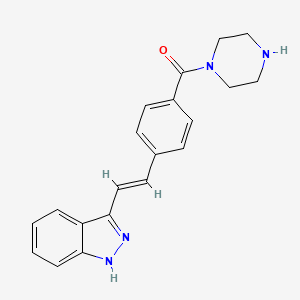
4,5,6,7-Tetrabromobenzotriazol
Übersicht
Beschreibung
Tetrabromo-2-Benzotriazole is an organic compound belonging to the class of benzotriazoles. Benzotriazoles are characterized by a benzene ring fused to a triazole ring, which consists of two carbon atoms and three nitrogen atoms . Tetrabromo-2-Benzotriazole is known for its significant role as a casein kinase II inhibitor, making it a valuable compound in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Tetrabromo-2-Benzotriazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is a potent inhibitor of casein kinase II, an enzyme involved in various cellular processes, including DNA repair and cell cycle regulation.
Material Science: Benzotriazole derivatives, including Tetrabromo-2-Benzotriazole, are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Biological Research: The compound’s ability to inhibit casein kinase II also makes it useful in studying cellular signaling pathways and protein interactions.
In Vivo
4,5,6,7-Tetrabromobenzotriazole has been used in a variety of in vivo studies, including studies investigating its effects on cell growth and differentiation, as well as its effects on the immune system. It has also been used in studies investigating its effects on the central nervous system, as well as its potential use in cancer therapy.
In Vitro
4,5,6,7-Tetrabromobenzotriazole has been used in a variety of in vitro studies, including studies investigating its effects on cell growth and differentiation, as well as its effects on the immune system. It has also been used in studies investigating its effects on the central nervous system, as well as its potential use in cancer therapy.
Wirkmechanismus
Tetrabromo-2-Benzotriazole exerts its effects primarily by inhibiting casein kinase II. This enzyme is involved in the phosphorylation of various protein substrates, affecting processes such as cell viability, apoptosis, and DNA repair . The compound binds to the ATP-binding site of casein kinase II, preventing the enzyme from phosphorylating its substrates .
Biologische Aktivität
4,5,6,7-Tetrabromobenzotriazole has been shown to have a variety of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer activities. It has also been shown to have anti-allergic, anti-viral, and anti-bacterial activities.
Biochemical and Physiological Effects
4,5,6,7-Tetrabromobenzotriazole has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase (COX), the inhibition of the enzyme lipoxygenase (LOX), and the inhibition of the enzyme 5-lipoxygenase (5-LOX). It has also been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
4,5,6,7-Tetrabromobenzotriazole has a number of advantages in laboratory experiments, including its stability, low toxicity, and low cost. However, it also has a number of limitations, including its low solubility in water, its slow rate of degradation, and its limited range of applications.
Zukünftige Richtungen
In the future, 4,5,6,7-Tetrabromobenzotriazole may be used in a variety of new applications, such as in the treatment of autoimmune diseases, in the development of new drugs, and in the development of new materials. Additionally, 4,5,6,7-Tetrabromobenzotriazole may be used in the development of new diagnostic tools, as well as in the development of new therapeutic strategies. Finally, 4,5,6,7-Tetrabromobenzotriazole may be used in the development of new imaging techniques, as well as in the development of new biosensors.
Biochemische Analyse
Biochemical Properties
4,5,6,7-Tetrabromobenzotriazole is a selective inhibitor of protein kinase CK2 . It binds to the Val66 residue of casein kinase-2 and inhibits the binding of ATP/GTP . This interaction with casein kinase-2 plays a crucial role in its biochemical reactions .
Cellular Effects
4,5,6,7-Tetrabromobenzotriazole has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces caspase-dependent apoptosis and degrades hematopoietic lineage cell-specific protein 1 in Jurkat cells .
Molecular Mechanism
The molecular mechanism of 4,5,6,7-Tetrabromobenzotriazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the Val66 residue of casein kinase-2, inhibiting the binding of ATP/GTP . This interaction leads to changes in the activity of the enzyme and impacts gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrabromobenzotriazole change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrabromobenzotriazole vary with different dosages in animal models
Metabolic Pathways
4,5,6,7-Tetrabromobenzotriazole is involved in certain metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Vorbereitungsmethoden
The synthesis of Tetrabromo-2-Benzotriazole typically involves the bromination of benzotriazole. One common method includes the N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole or 4,5,6,7-tetrabromo-2H-benzotriazole with 1-bromo-3-chloropropane in the presence of potassium hydroxide as a base in acetonitrile at 60°C . This reaction is regioselective, resulting in the formation of 2,5-disubstituted tetrazole derivatives .
Analyse Chemischer Reaktionen
Tetrabromo-2-Benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in Tetrabromo-2-Benzotriazole can be substituted with other functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Vergleich Mit ähnlichen Verbindungen
Tetrabromo-2-Benzotriazole is unique among benzotriazole derivatives due to its high potency as a casein kinase II inhibitor. Similar compounds include:
4,5,6,7-Tetrabromo-1H-benzimidazole: Another potent casein kinase II inhibitor with similar bromination patterns.
4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine: A derivative with additional functional groups that enhance its inhibitory activity.
These compounds share similar structural features but differ in their specific functional groups and inhibitory potency.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrabromo-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZYUVOATZSGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274322 | |
| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17374-26-4 | |
| Record name | 4,5,6,7-Tetrabromobenzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17374-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TBBt is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). [, , , , , , , , , ] It binds to the ATP binding site of CK2, competing with ATP and preventing the phosphorylation of CK2 substrates. [, , , ] This inhibition of CK2 activity can lead to a variety of downstream effects, depending on the cell type and context. Some of the reported effects include:
- Induction of apoptosis: TBBt has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, lung cancer, and leukemia cells. [, , , , , , ]
- Inhibition of cell proliferation and migration: TBBt can suppress the proliferation and migration of various cancer cells, including thyroid papillary carcinoma cells. [, ]
- Modulation of signal transduction pathways: TBBt can affect the activity of various signaling pathways, including the PI3K/Akt pathway, the Wnt/β-catenin pathway, and the MAPK pathway. [, , , , ]
- Sensitization to other therapies: TBBt can enhance the efficacy of other anti-cancer therapies, such as TRAIL and UV radiation. [, ]
ANone:
A: TBBt is primarily known as an inhibitor of protein kinase CK2 and does not possess inherent catalytic properties. [, , , , , , , , , ] Its main application stems from its ability to selectively inhibit CK2 activity, making it a valuable tool for studying CK2 function in various cellular processes.
A: Yes, computational chemistry and modeling techniques have been employed to study TBBt. [, , ]
- Molecular docking studies: Docking studies have been performed to understand the binding mode of TBBt to the ATP binding site of CK2 and to design novel CK2 inhibitors. [, ]
- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of TBBt and its analogues with their inhibitory activity against CK2. [] These models can help predict the activity of novel CK2 inhibitors.
A: SAR studies have shown that the four bromine atoms of TBBt are crucial for its inhibitory activity against CK2. [, , ]
- Halogenation: Replacing the bromine atoms with other halogens, such as chlorine, significantly reduces the inhibitory potency. [, ]
- C5-substitution: Introducing various substituents at the C5 position of the benzotriazole ring can modulate the activity and selectivity of TBBt. [] For example, hydrophobic substituents generally enhance activity, while hydrophilic substituents may decrease it.
- N-substitution: Replacing the N2 nitrogen with a carbon atom and attaching various polar functions can improve inhibitory properties. []
ANone: Detailed information regarding the ADME profile and in vivo PK/PD of TBBt is limited in the provided research. Further studies are required to assess its potential as a therapeutic agent fully.
ANone: TBBt has demonstrated promising in vitro and in vivo efficacy in preclinical studies:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid](/img/structure/B1684584.png)


![4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1684590.png)

![3-(9-Fluoro-2-(piperidine-1-carbonyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,7,1-hi]indol-7-yl)-4-(imidazo[1,2-a]pyridin-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1684592.png)


![methyl (4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)carbamate](/img/structure/B1684598.png)



